Comparative Physicochemical Profile: Predicted Properties vs. Parent NMP Scaffold
The target compound exhibits significantly different predicted physicochemical properties compared to its non-sulfonylated parent analog, 1-(1-naphthylmethyl)piperazine (NMP). The introduction of the ethylsulfonyl group increases molecular weight and is predicted to alter lipophilicity and solubility, which are critical parameters for in vitro assay performance and cellular permeability [1]. While direct experimental data for the target compound is limited, this class-level modification is known to enhance metabolic stability and reduce basicity of the piperazine nitrogen, thereby modulating off-target activity [1].
| Evidence Dimension | Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | MW: 318.4 g/mol; Predicted LogP: Not Available; Predicted pKa: 1.29±0.30 |
| Comparator Or Baseline | 1-(1-Naphthylmethyl)piperazine (NMP): MW: 226.32 g/mol; Density: 1.098±0.06 g/cm3 |
| Quantified Difference | The target compound has a 40% higher molecular weight and a predicted pKa of 1.29, indicating a substantial difference in acid-base character compared to the more basic NMP scaffold. |
| Conditions | Predicted values from ACD/Labs or similar software for both compounds . |
Why This Matters
These physicochemical differences directly impact compound handling, solubility in assay media, and membrane permeability, meaning the two compounds are not interchangeable in biological experiments and require different experimental conditions for optimal use.
- [1] An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. (2023). Journal of Molecular Structure. View Source
